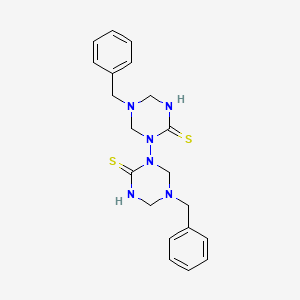

5-Benzyl-1-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)-1,3,5-triazinane-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5’-dibenzyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione: is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a bi-triazinane core with dithione functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-dibenzyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione typically involves the reaction of benzylamine with carbon disulfide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithione groups to thiols or other reduced forms.

Substitution: The benzyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced triazinane derivatives.

Substitution: Various substituted triazinane derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 5,5’-dibenzyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione can be used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound’s potential biological activity is of interest for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties, although specific studies would be required to confirm these effects.

Industry: In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of polymers or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 5,5’-dibenzyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dithione groups may play a role in redox reactions, while the benzyl groups could facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

1,3,5-triazinane-2,4,6-trithione: Similar core structure but with three dithione groups.

5,5’-dibenzyl-1,1’-bi-1,3,5-triazinane: Lacks the dithione functionalities.

Benzylamine derivatives: Compounds with benzyl groups attached to various amine structures.

Uniqueness: 5,5’-dibenzyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione is unique due to the presence of both benzyl and dithione groups, which confer specific chemical properties and reactivity

Biological Activity

5-Benzyl-1-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)-1,3,5-triazinane-2-thione is a compound belonging to the triazine family, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Molecular Formula: C19H21N3O2S

Molecular Weight: 357.45 g/mol

IUPAC Name: this compound

Research indicates that triazine derivatives often exhibit their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity: Many triazine compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, some derivatives inhibit the phosphoinositide 3-kinase gamma (PI3Kγ), which is crucial for cell growth and survival .

- Induction of Apoptosis: Compounds in this class may trigger programmed cell death in malignant cells by activating apoptotic pathways .

Anticancer Activity

Several studies have evaluated the anticancer potential of triazine derivatives:

- Cell Line Studies: The compound showed significant activity against various human tumor cell lines. For example, it demonstrated an inhibition rate of up to 60% against renal cancer (CAKI-1) cells in vitro .

- IC50 Values: The effectiveness of the compound can be quantified through its IC50 values against specific cancer cell lines. In one study involving a series of triazine derivatives:

Comparative Analysis

The following table summarizes the biological activity of selected triazine derivatives compared to our compound:

| Compound Name | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | CAKI-1 | 6.90 | PI3Kγ Inhibition |

| Compound B | MCF-7 | 1.0 | Apoptosis Induction |

| Compound C | HCT-116 | 0.98 | mTOR Inhibition |

| 5-Benzyl... | Various | Up to 60% inhibition at higher concentrations | Enzyme Inhibition |

Study 1: Synthesis and Evaluation

A study synthesized a series of new triazine derivatives and evaluated their antiproliferative activities against breast cancer (MCF-7) and colon carcinoma (HCT-116). Among these, compounds with specific substitutions on the triazine ring showed enhanced activity, suggesting that structural modifications can significantly affect biological outcomes .

Study 2: Molecular Docking Studies

Molecular docking studies have revealed that certain triazine derivatives occupy critical active sites in target enzymes similar to established inhibitors like wortmannin. This suggests a potential for these compounds to serve as lead candidates in drug development targeting PI3K pathways .

Properties

Molecular Formula |

C20H24N6S2 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

5-benzyl-1-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)-1,3,5-triazinane-2-thione |

InChI |

InChI=1S/C20H24N6S2/c27-19-21-13-23(11-17-7-3-1-4-8-17)15-25(19)26-16-24(14-22-20(26)28)12-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,27)(H,22,28) |

InChI Key |

SLZQVNZWJJOMKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1NC(=S)N(CN1CC2=CC=CC=C2)N3CN(CNC3=S)CC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.